![molecular formula C18H18F3N3O3S B2522019 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040664-62-7](/img/structure/B2522019.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic compound with the molecular formula C18H18F3N3O3S and a molecular weight of 413.42. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The optimization of the heterocyclic core and the replacement of the highly basic benzamidine P1 with a less basic benzylamine moiety have been reported .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a trifluoromethyl group, and a tetrahydrothiophene ring with two oxygen atoms attached, forming a dioxido group.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Methodologies
Compounds with pyrazole and carboxamide functionalities are synthesized through various methodologies, including condensation reactions and crystal structure determinations. For instance, Kumara et al. (2018) detailed the synthesis and characterization of a novel pyrazole derivative, emphasizing spectral characterization and X-ray crystal structure studies (Kumara et al., 2018). Such methodologies are crucial for developing new compounds with potential scientific applications, including those with similar structures to 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide.
Crystal Structure Analysis
The determination of crystal structures through X-ray diffraction is a common technique for understanding the molecular configuration, intermolecular interactions, and supramolecular assembly of compounds. This information is vital for the rational design of molecules with desired physical, chemical, or biological properties. For example, the crystal structure and Hirshfeld surface analysis of pyrazole derivatives provide insights into their molecular surfaces and potential intermolecular interactions (Kumara et al., 2018).
Biological Activities
Antibacterial and Antifungal Activities
Compounds featuring pyrazole and carboxamide functionalities are often evaluated for their antimicrobial properties. For instance, Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activity against several phytopathogenic fungi, demonstrating moderate to excellent activities (Du et al., 2015). Such research points towards the potential of structurally related compounds in developing new antimicrobial agents.
Antitumor and Anti-inflammatory Activities
Research on pyrazole derivatives also extends to evaluating their antitumor and anti-inflammatory potentials. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the importance of structural design in achieving specific biological outcomes (Rahmouni et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)11-3-1-4-12(9-11)22-17(25)16-14-5-2-6-15(14)23-24(16)13-7-8-28(26,27)10-13/h1,3-4,9,13H,2,5-8,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTQGTCDDRYJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.